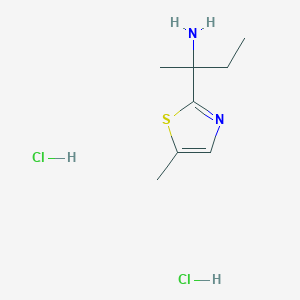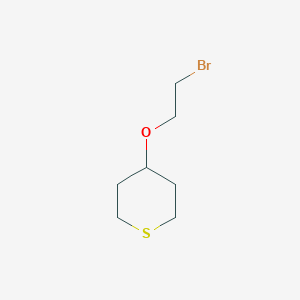
2-(Dimethylamino)-3-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-3-fluorobenzonitrile, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMABN is a fluorinated nitrile that has been found to have a variety of potential applications in the fields of chemistry, biology, and medicine.
科学研究应用
Drug Delivery Systems
“2-(Dimethylamino)-3-fluorobenzonitrile” derivatives, particularly those involving poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are extensively researched for their potential in drug delivery systems. These polymers can form micelles and polymersomes that encapsulate drugs, protecting them from degradation and enabling targeted delivery to specific sites within the body . The cationic nature of PDMAEMA allows for electrostatic interactions with negatively charged drug molecules, enhancing the efficiency of drug encapsulation and release.
Gene Therapy
In gene therapy, PDMAEMA-based copolymers are utilized to form complexes with DNA or RNA, facilitating the delivery of genetic material into cells . The polymers can protect nucleic acids from enzymatic degradation and assist in their uptake by cells, which is crucial for successful gene therapy treatments.
Nanoreactors
PDMAEMA derivatives are also being studied for their use in nanoreactors . These nanoscale structures can catalyze reactions in a controlled environment, which is beneficial for various applications, including synthetic chemistry and materials science. The responsive nature of these polymers to pH and temperature changes makes them suitable for creating nanoreactors that can operate under different environmental conditions.
Biomedical Applications
The amphiphilic properties of PDMAEMA and its derivatives make them suitable for biomedical applications, such as tissue engineering and biosensors . Their ability to form hydrogels and other structures that respond to biological stimuli is particularly valuable in creating materials that can interact with biological systems in a controlled manner.
Polymer Science
In polymer science, “2-(Dimethylamino)-3-fluorobenzonitrile” is used to synthesize polymers with specific properties, such as stimuli-responsiveness to pH and temperature . These polymers can undergo reversible transitions between different states, making them useful for creating smart materials that can adapt to changing environmental conditions.
Materials Engineering
Materials engineering leverages the unique properties of PDMAEMA-based polymers for developing advanced materials with specific functionalities . These materials can be engineered to possess characteristics such as hydrophilicity, charge, and responsiveness to stimuli, which are essential for applications ranging from coatings to filtration systems.
Analytical Chemistry
In analytical chemistry, PDMAEMA derivatives are explored for their potential in separation processes and sensors . Their charge and solubility properties can be tuned to interact with various analytes, making them useful for purifying compounds or detecting specific substances within complex mixtures.
Environmental Science
Environmental science benefits from the application of PDMAEMA-based materials in areas such as water treatment and controlled pesticide release . These materials can adsorb pollutants or release agrochemicals in response to environmental triggers, reducing the impact on ecosystems and improving the sustainability of agricultural practices.
作用机制
Target of Action
Compounds with similar structures, such as dimethyltryptamine and Deanol , have been found to interact with serotonin receptors and have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .
Mode of Action
Based on the structural similarity to dimethyltryptamine, it may act as an agonist at some types of serotonin receptors and an antagonist at others
Biochemical Pathways
For instance, Dimethyltryptamine acts on the serotonin receptors , potentially affecting the serotonin pathway and neurotransmission.
Pharmacokinetics
A study on a similar compound, n-[2-(dimethylamino)ethyl]acridine-4-carboxamide (daca), showed that it was rapidly absorbed and distributed in the body, with a clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h .
Result of Action
For instance, Dimethyltryptamine has been found to have hallucinogenic effects , while Deanol has been used in the treatment of ADHD, Alzheimer’s disease, autism, and tardive dyskinesia .
Action Environment
Studies on similar compounds have shown that factors such as ph and temperature can influence their action . For instance, the antimicrobial action of partially quaternized poly(2-(dimethylamino)ethyl methacrylate) (PQDMAEMA) copolymers was found to be responsive to changes in pH and temperature .
属性
IUPAC Name |
2-(dimethylamino)-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-12(2)9-7(6-11)4-3-5-8(9)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUJGPJTPRQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-nitrobenzoate](/img/structure/B2851551.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2851556.png)

![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/no-structure.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2851560.png)

![N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride](/img/structure/B2851562.png)
![7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2851564.png)
